Dimethylhydroxytestosterone

Description

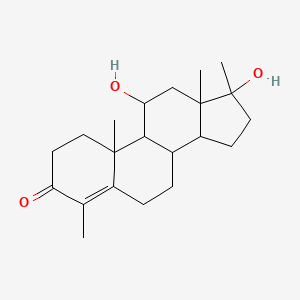

Dimethylhydroxytestosterone (hypothetical structure: 17β-hydroxy-17α-methyl-androst-4-en-3-one with additional hydroxyl and methyl modifications) is a synthetic anabolic-androgenic steroid (AAS) derivative. While direct references to this compound are absent in the provided evidence, its structural analogs—such as dihydrotestosterone (DHT), methyltestosterone, and metandienone—are well-documented. These compounds share a common steroidal backbone but differ in substituents, which critically influence their pharmacokinetics, receptor affinity, and clinical effects .

Properties

Molecular Formula |

C21H32O3 |

|---|---|

Molecular Weight |

332.5 g/mol |

IUPAC Name |

11,17-dihydroxy-4,10,13,17-tetramethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H32O3/c1-12-14-6-5-13-15-7-10-21(4,24)20(15,3)11-17(23)18(13)19(14,2)9-8-16(12)22/h13,15,17-18,23-24H,5-11H2,1-4H3 |

InChI Key |

WGWIOQHCYQKREK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2CCC3C4CCC(C4(CC(C3C2(CCC1=O)C)O)C)(C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Biochemical Properties

Key structural differences among related steroids determine their metabolic stability, receptor binding, and tissue selectivity.

*Note: Structural data for this compound is inferred from analogs.

Key Observations :

- DHT exhibits the highest androgen receptor (AR) binding affinity due to its 5α-reduced structure, which enhances receptor stability .

- Methyltestosterone and metandienone resist hepatic metabolism via 17α-methyl substitution, enabling oral bioavailability .

Pharmacokinetic and Clinical Profiles

Dihydrotestosterone (DHT)

- Role : Potent AR agonist; critical in prostate development, androgenetic alopecia, and virilization .

- Clinical Use: Limited due to rapid local synthesis from testosterone; elevated blood levels correlate with prostate cancer progression .

Methyltestosterone

- Role : Orally active synthetic androgen; used for hypogonadism but associated with hepatotoxicity .

- Metabolism : Bypasses first-pass metabolism via 17α-methyl group, but this modification increases liver strain .

Metandienone (Dianabol)

- Role : Anabolic steroid with reduced androgenic effects; promotes muscle growth but linked to cardiovascular risks .

- Mechanism : 1,4-diene structure delays hepatic breakdown, prolonging activity .

This compound

- Inferred Properties: Potential dual methylation (e.g., 17α-methyl and C1-methyl) could enhance oral bioavailability and anabolic effects. Hydroxyl groups may reduce hepatotoxicity compared to methyltestosterone but require verification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.